Cas no 1152441-29-6 (4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline)

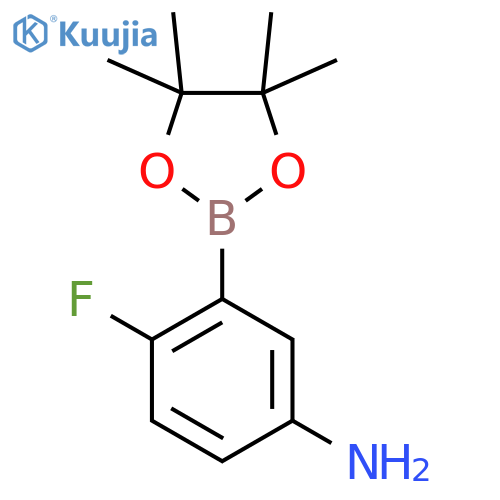

1152441-29-6 structure

商品名:4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline

CAS番号:1152441-29-6

MF:C12H17BFNO2

メガワット:237.078286886215

MDL:MFCD16996293

CID:2157352

PubChem ID:72221146

4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline 化学的及び物理的性質

名前と識別子

-

- 5-Amino-2-fluorobenzeneboronic acid pinacol ester

- 4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

- 5-AMINO-2-FLUOROPHENYLBORONIC ACID PINACOL ESTER

- AK166872

- FBZFLAGIPHQJBF-UHFFFAOYSA-N

- MB20417

- FCH2776384

- AM86340

- PC412222

- Z7688

- Benzenamine, 4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-

- DB-099947

- CS-0041683

- I12033

- 1152441-29-6

- SCHEMBL16048896

- EN300-316768

- 4-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

- DS-9189

- MFCD16996293

- AKOS025287014

- SY103758

- FF159948

- 4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline

-

- MDL: MFCD16996293

- インチ: 1S/C12H17BFNO2/c1-11(2)12(3,4)17-13(16-11)9-7-8(15)5-6-10(9)14/h5-7H,15H2,1-4H3

- InChIKey: FBZFLAGIPHQJBF-UHFFFAOYSA-N

- ほほえんだ: FC1C([H])=C([H])C(=C([H])C=1B1OC(C([H])([H])[H])(C([H])([H])[H])C(C([H])([H])[H])(C([H])([H])[H])O1)N([H])[H]

計算された属性

- せいみつぶんしりょう: 237.13400

- どういたいしつりょう: 237.1336371g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 17

- 回転可能化学結合数: 1

- 複雑さ: 282

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 44.5

じっけんとくせい

- PSA: 44.48000

- LogP: 2.28830

4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-316768-0.5g |

4-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |

1152441-29-6 | 95.0% | 0.5g |

$410.0 | 2025-03-19 | |

| Enamine | EN300-316768-1.0g |

4-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |

1152441-29-6 | 95.0% | 1.0g |

$428.0 | 2025-03-19 | |

| Enamine | EN300-316768-5.0g |

4-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |

1152441-29-6 | 95.0% | 5.0g |

$1240.0 | 2025-03-19 | |

| eNovation Chemicals LLC | Y0990934-5g |

4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |

1152441-29-6 | 95% | 5g |

$640 | 2024-08-02 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1112323-10g |

4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |

1152441-29-6 | 98% | 10g |

¥3840.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1112323-1g |

4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |

1152441-29-6 | 98% | 1g |

¥510.00 | 2024-08-09 | |

| Apollo Scientific | PC412222-5g |

5-Amino-2-fluorophenylboronic acid, pinacol ester |

1152441-29-6 | 0.97 | 5g |

£285.00 | 2025-02-21 | |

| Chemenu | CM205174-10g |

4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |

1152441-29-6 | 95%+ | 10g |

$1242 | 2023-02-03 | |

| Enamine | EN300-316768-2.5g |

4-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |

1152441-29-6 | 95.0% | 2.5g |

$838.0 | 2025-03-19 | |

| Chemenu | CM205174-100mg |

4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |

1152441-29-6 | 95+% | 100mg |

$53 | 2021-08-04 |

4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline 関連文献

-

Congfang Chen,Aiping Wu,Haijing Yan,Yinglu Xiao,Chungui Tian,Honggang Fu Chem. Sci., 2018,9, 4746-4755

-

T. Lan,Y. Hu,G. Wu,X. Tao,W. Chen J. Mater. Chem. C, 2015,3, 1888-1892

-

3. Structural dynamics effects on the ultrafast chemical bond cleavage of a photodissociation reaction†María E. Corrales,Garikoitz Balerdi,Rebeca de Nalda,Luis Bañares,Ahmed H. Zewail Phys. Chem. Chem. Phys., 2014,16, 8812-8818

-

Alexander J. Blake,Neil R. Champness,Paul A. Cooke,James E. B. Nicolson Chem. Commun., 2000, 665-666

-

Shilong Wang,Yuanyuan Zhang,Guixin Liu,Hui Xu,Lijuan Song,Jinchun Chen,Jiazhu Li,Zhen Zhang Org. Chem. Front., 2021,8, 599-604

1152441-29-6 (4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline) 関連製品

- 299936-71-3(5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylamine)

- 2171965-29-8(2-(2-methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methoxyacetic acid)

- 1820575-47-0(tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;hydrochloride)

- 924859-11-0(<br>5-(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-4,5-dihydro-isoxazole-3-carboxyli c acid ethyl ester)

- 2229495-27-4(3-1-(aminomethyl)cyclobutyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)

- 35155-09-0(4'-(4-Phenylphenoxy)acetophenone)

- 1227581-19-2(3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)

- 2026616-53-3(Piperazine, 1-[3-(difluoromethoxy)-4-nitrophenyl]-4-methyl-)

- 212268-44-5(4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine)

- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1152441-29-6)4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline

清らかである:99%

はかる:5g

価格 ($):486.0